Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate
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Overview
Description
Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate is a complex organic compound with the molecular formula C31H44N2Na2O6S2. It is known for its unique structure, which includes a benzimidazole core substituted with a sulphonatophenyl group and a long peptadecyl chain. This compound is primarily used in various industrial and scientific applications due to its surfactant properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Sulphonatophenyl Group: The sulphonatophenyl group is introduced via sulfonation reactions, where the benzimidazole core reacts with sulfonating agents such as chlorosulfonic acid or sulfur trioxide.
Attachment of Peptadecyl Chain: The long peptadecyl chain is attached through alkylation reactions, often using alkyl halides in the presence of a strong base like sodium hydride.
Final Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.
Purification Steps: Employing purification steps such as crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Implementing stringent quality control measures to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
- Disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate
- Disodium 2-octadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate
Uniqueness
Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate is unique due to its specific chain length and substitution pattern, which confer distinct physicochemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C31H44N2Na2O6S2 |
---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
disodium;2-heptadecyl-1-[(2-sulfonatophenyl)methyl]benzimidazole-4-sulfonate |
InChI |
InChI=1S/C31H46N2O6S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-30-32-31-27(21-19-23-29(31)41(37,38)39)33(30)25-26-20-17-18-22-28(26)40(34,35)36;;/h17-23H,2-16,24-25H2,1H3,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
GCQBYMFKSUARRS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC2=C(N1CC3=CC=CC=C3S(=O)(=O)[O-])C=CC=C2S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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